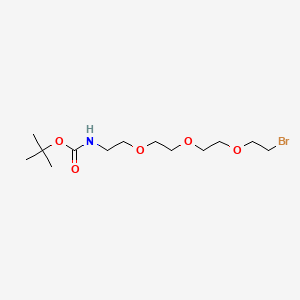

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

説明

N-Boc-PEG3-bromide is a PEG derivative containing a bromide group and Boc-protected amino group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The Boc group can be deprotected under mild acidic conditions to form the free amine.

生物活性

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate, with CAS number 1076199-21-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₆BrNO₅

- Molecular Weight : 356.25 g/mol

- Boiling Point : 382.832 °C at 760 mmHg

- Density : 1.257 g/cm³

The biological activity of tert-butyl carbamates often involves modulation of enzymatic pathways or receptor interactions. Specifically, the bromoethoxy moiety may contribute to its interaction with biological membranes or proteins, potentially influencing cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally similar to tert-butyl carbamate. For instance, research has demonstrated that certain carbamate derivatives exhibit broad-spectrum activity against flaviviruses, including dengue and Zika viruses. The mechanism often involves inhibition of viral entry and replication through proteolysis targeting chimeras (PROTACs), which induce degradation of viral proteins .

Cytotoxicity and Safety Profile

The safety profile of this compound indicates potential cytotoxic effects at higher concentrations. Hazard statements associated with the compound include irritation and toxicity upon exposure, suggesting careful handling is necessary .

Case Studies

科学的研究の応用

Medicinal Chemistry

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate is primarily utilized in the synthesis of bioactive compounds. Its brominated ethoxy groups enhance reactivity, making it suitable for:

- Antiviral Agents : The compound has been explored for its potential in developing antiviral therapies, particularly against flaviviruses .

- Drug Delivery Systems : Its structure allows for modification and attachment to drug molecules, facilitating targeted delivery and improved pharmacokinetics.

Polymer Chemistry

The compound can be used as a building block in the synthesis of polymers, particularly those designed for biomedical applications:

- Biodegradable Polymers : It can contribute to the creation of biodegradable materials that are useful in drug delivery and tissue engineering.

- Hydrogels : Its ability to form hydrophilic interactions makes it a candidate for hydrogel formation, which is beneficial in wound healing and regenerative medicine.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

- Synthesis of Complex Molecules : It can be used to construct more complex molecular architectures through various coupling reactions.

- Modification of Amines : The compound's carbamate functionality allows for the selective modification of amines, which is a critical step in many synthetic pathways.

Case Study 1: Antiviral Development

A study demonstrated the efficacy of derivatives of this compound against mosquito-borne viruses. The compound was modified to enhance its antiviral activity, showcasing its potential as a lead compound for drug development .

Case Study 2: Polymer Applications

Research indicated that incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties and biodegradability. This application has significant implications for creating environmentally friendly materials .

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQONYTPMGMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652483 | |

| Record name | tert-Butyl (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-21-7 | |

| Record name | 1,1-Dimethylethyl 13-bromo-5,8,11-trioxa-2-azatridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。